molecular formula C10H9NO4 B14532341 3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one CAS No. 62655-08-7

3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one

Cat. No.: B14532341
CAS No.: 62655-08-7
M. Wt: 207.18 g/mol
InChI Key: MYSGNKQKDYRTFV-UHFFFAOYSA-N
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Description

3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with acetic anhydride and methoxyacetyl chloride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction could produce benzoxazole amines.

Scientific Research Applications

3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as 2-aminobenzoxazole, 2-methylbenzoxazole, and 2-phenylbenzoxazole.

Uniqueness

3-Acetyl-6-methoxy-1,3-benzoxazol-2(3H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62655-08-7

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-acetyl-6-methoxy-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H9NO4/c1-6(12)11-8-4-3-7(14-2)5-9(8)15-10(11)13/h3-5H,1-2H3

InChI Key

MYSGNKQKDYRTFV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)OC)OC1=O

Origin of Product

United States

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